![molecular formula C10H9ClF3NO2 B303293 N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide, commonly known as CF3CH2OC6H4Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of CF3CH2OC6H4Cl is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
CF3CH2OC6H4Cl has been found to have several biochemical and physiological effects. In vitro studies have shown that CF3CH2OC6H4Cl can inhibit the activity of COX-2 and 5-LOX, leading to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes. CF3CH2OC6H4Cl has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CF3CH2OC6H4Cl for lab experiments is its high purity and stability, which allows for accurate and reproducible results. CF3CH2OC6H4Cl is also relatively easy to synthesize and is commercially available. However, CF3CH2OC6H4Cl can be expensive and may not be suitable for all experiments due to its specific properties and potential interactions with other compounds.
Zukünftige Richtungen
There are several potential future directions for research involving CF3CH2OC6H4Cl. One area of interest is the development of new anti-inflammatory and analgesic agents based on the structure of CF3CH2OC6H4Cl. Another area of research is the investigation of CF3CH2OC6H4Cl's potential as a reagent for the synthesis of new compounds with useful properties. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CF3CH2OC6H4Cl.
Synthesemethoden
CF3CH2OC6H4Cl can be synthesized through a multi-step process involving the reaction of 3-chlorophenol with epichlorohydrin to form 3-chlorophenoxy-1,2-epoxypropane. The resulting compound is then reacted with trifluoroacetic anhydride to produce CF3CH2OC6H4Cl.
Wissenschaftliche Forschungsanwendungen
CF3CH2OC6H4Cl has been found to have potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, CF3CH2OC6H4Cl has been investigated for its potential as an anti-inflammatory and analgesic agent. In organic synthesis, CF3CH2OC6H4Cl has been used as a reagent for the synthesis of various compounds, including carboxylic acids and esters. In material science, CF3CH2OC6H4Cl has been studied for its potential use in the production of polymers and other materials.
Eigenschaften
Molekularformel |
C10H9ClF3NO2 |
---|---|
Molekulargewicht |
267.63 g/mol |
IUPAC-Name |
N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-2-1-3-8(6-7)17-5-4-15-9(16)10(12,13)14/h1-3,6H,4-5H2,(H,15,16) |
InChI-Schlüssel |
ZNTNKDAIERWYIG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)OCCNC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)OCCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.